Cas no 61272-73-9 (1H-Indazol-3-amine, 1-phenyl-5-(trifluoromethyl)-)
61272-73-9 structure
Product Name:1H-Indazol-3-amine, 1-phenyl-5-(trifluoromethyl)-
CAS No:61272-73-9
MF:C14H10F3N3
MW:277.244513034821
CID:486279
PubChem ID:71397545
Update Time:2025-04-19
1H-Indazol-3-amine, 1-phenyl-5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazol-3-amine, 1-phenyl-5-(trifluoromethyl)-
- 1-phenyl-5-(trifluoromethyl)indazol-3-amine
- DTXSID60819039
- 61272-73-9
- 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine
- CUZGDQDDWMGHBF-UHFFFAOYSA-N
-
- Inchi: 1S/C14H10F3N3/c15-14(16,17)9-6-7-12-11(8-9)13(18)19-20(12)10-4-2-1-3-5-10/h1-8H,(H2,18,19)
- InChI Key: CUZGDQDDWMGHBF-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2=C(C=1)C(N)=NN2C1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 277.0828
- Monoisotopic Mass: 277.08268182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84
1H-Indazol-3-amine, 1-phenyl-5-(trifluoromethyl)- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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